molecular formula C9H17NO3 B1661433 (2S)-2-(hexanoylamino)propanoic acid CAS No. 90988-98-0

(2S)-2-(hexanoylamino)propanoic acid

Cat. No.: B1661433
CAS No.: 90988-98-0
M. Wt: 187.24 g/mol
InChI Key: RXDGYXFSRKKYRC-ZETCQYMHSA-N
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Description

(2S)-2-(hexanoylamino)propanoic acid is an acyl-amino acid derivative, specifically a hexanoyl derivative of alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-2-(hexanoylamino)propanoic acid can be synthesized through the acylation of alanine with hexanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of hexanoic acid and the amino group of alanine. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent the decomposition of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as enzymatic synthesis. Enzymes like lipases can be used to catalyze the acylation reaction, offering a more environmentally friendly and efficient alternative to traditional chemical synthesis. This method also allows for better control over the reaction conditions and can be performed at lower temperatures .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(hexanoylamino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted amides, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism by which (2S)-2-(hexanoylamino)propanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate enzyme activity by acting as a competitive inhibitor or activator, depending on the specific enzyme and reaction conditions. Additionally, this compound can influence cell signaling pathways by binding to receptors and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(hexanoylamino)propanoic acid is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly useful in applications requiring moderate solubility and interaction with both hydrophobic and hydrophilic environments .

Properties

CAS No.

90988-98-0

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(2S)-2-(hexanoylamino)propanoic acid

InChI

InChI=1S/C9H17NO3/c1-3-4-5-6-8(11)10-7(2)9(12)13/h7H,3-6H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1

InChI Key

RXDGYXFSRKKYRC-ZETCQYMHSA-N

Isomeric SMILES

CCCCCC(=O)N[C@@H](C)C(=O)O

SMILES

CCCCCC(=O)NC(C)C(=O)O

Canonical SMILES

CCCCCC(=O)NC(C)C(=O)O

sequence

A

Origin of Product

United States

Synthesis routes and methods

Procedure details

The preparation is carried out analogously to the procedure of Example 4A using 16.5 g (0.185 mol) of D,L-alanine, 41.23 g (0.407 mol) of triethylamine, 44.27 g (0.407 mol) of trimethylsilyl chloride and 24.93 g (0.185 mol) of hexanoyl chloride. The product crystallizes from toluene/n-hexane.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
41.23 g
Type
reactant
Reaction Step Two
Quantity
44.27 g
Type
reactant
Reaction Step Three
Quantity
24.93 g
Type
reactant
Reaction Step Four

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